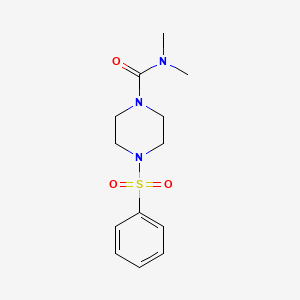![molecular formula C11H8ClN3S B12124249 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by the presence of a triazole ring fused to a quinoline structure, with a chlorine atom at the 7th position and a thiol group at the 1st position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors.
Introduction of the Thiol Group: The thiol group is introduced by treating the intermediate compound with thiourea, followed by conversion to its potassium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazoloquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antiviral and antimicrobial activities. It has shown promising results against various pathogenic organisms.
Pharmacology: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral agent.
Biological Studies: It has been used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate with DNA, thereby inhibiting the replication of viruses and bacteria . Additionally, its thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
- 4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 5-Methyl-1-[(2-oxo-2-(1-pyrrolidinyl)ethyl)thio]-[1,2,4]triazolo[4,3-a]quinoline
Uniqueness
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an antiviral and antimicrobial agent make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H8ClN3S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16) |
Clé InChI |
FVEMYEZRAHRDFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)
![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)



![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)
